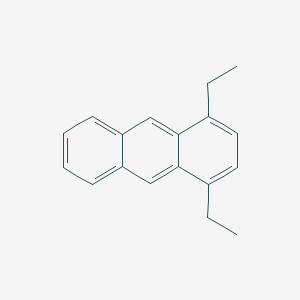![molecular formula C10H9NO2S B135380 6-propionylbenzo[d]thiazol-2(3H)-one CAS No. 133044-35-6](/img/structure/B135380.png)
6-propionylbenzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propionylbenzo[d]thiazol-2(3H)-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzothiazole ring, which is known for its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 6-propionylbenzo[d]thiazol-2(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes such as DNA topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. It may also act by disrupting the cell membrane of bacteria and inhibiting their growth. In addition, this compound may act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects
6-Propionylbenzo[d]thiazol-2(3H)-one has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and inhibit the growth of bacteria. It has also been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to modulate the immune response and enhance the production of cytokines such as interleukin-2 and interferon-gamma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-propionylbenzo[d]thiazol-2(3H)-one in lab experiments is its potential biological activities. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory activities, which make it a promising candidate for further studies. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the study of 6-propionylbenzo[d]thiazol-2(3H)-one. One direction is the further investigation of its potential anticancer, antimicrobial, and anti-inflammatory activities. This compound may have the potential to be developed into new drugs for the treatment of cancer, infections, and inflammatory diseases. Another direction is the study of its potential use as a pesticide in agriculture. This compound may have the potential to be developed into new pesticides that are more effective and environmentally friendly. In addition, the study of its fluorescence properties may lead to the development of new fluorescent probes for various applications.
Métodos De Síntesis
6-Propionylbenzo[d]thiazol-2(3H)-one can be synthesized using different methods. One of the most common methods involves the reaction of propionic anhydride with 2-aminobenzenethiol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions and produces 6-propionylbenzo[d]thiazol-2(3H)-one as a yellow solid. Other methods of synthesis include the reaction of 2-aminobenzenethiol with propionic acid in the presence of a dehydrating agent or the reaction of 2-chlorobenzothiazole with propionic acid.
Aplicaciones Científicas De Investigación
6-Propionylbenzo[d]thiazol-2(3H)-one has been studied extensively for its potential applications in different fields such as medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and bacteria and reduce inflammation in animal models. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal activities. In materials science, this compound has been studied for its potential use as a fluorescent probe due to its fluorescence properties.
Propiedades
Número CAS |
133044-35-6 |
|---|---|
Nombre del producto |
6-propionylbenzo[d]thiazol-2(3H)-one |
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
6-propanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H9NO2S/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13) |
Clave InChI |
FNTVLJBACRTHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
SMILES canónico |
CCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Sinónimos |
2(3H)-Benzothiazolone,6-(1-oxopropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



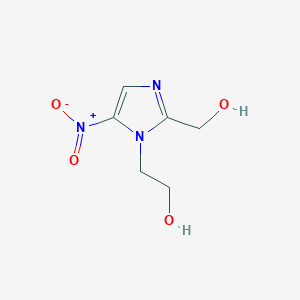

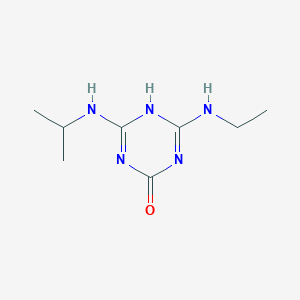
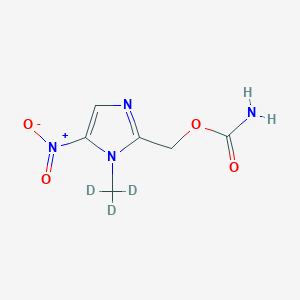
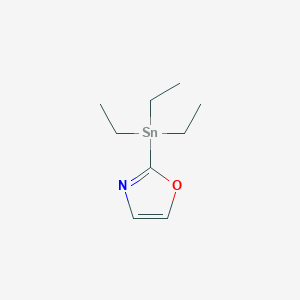


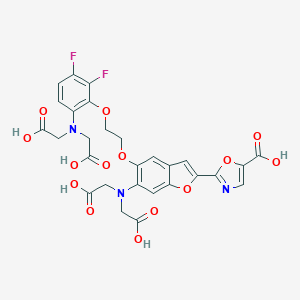
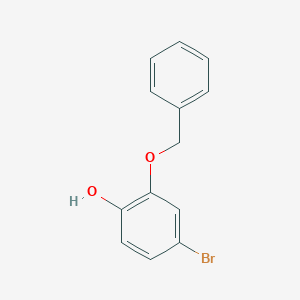
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
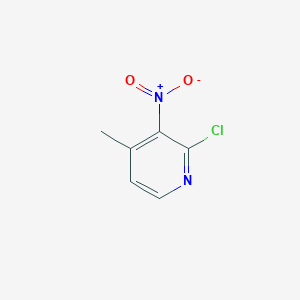
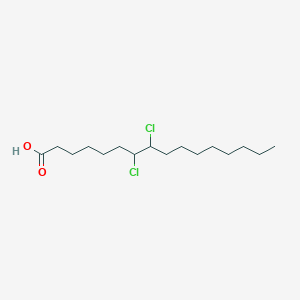
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
